molecular formula C15H14F3N3O2 B1405517 N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-80-4

N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No.: B1405517
CAS No.: 1227954-80-4
M. Wt: 325.29 g/mol
InChI Key: LGMXVXBDNJPTBQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-9-10(7-8-13(19-9)15(16,17)18)20-14(22)21-11-5-3-4-6-12(11)23-2/h3-8H,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMXVXBDNJPTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156067
Record name N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-80-4
Record name N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 2-methoxyaniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications
Compound Name Substituent on Phenyl Ring CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxy 1227954-80-4 C₁₅H₁₄F₃N₃O₂ 325.29 Electron-donating methoxy group enhances π-π interactions; moderate lipophilicity .
N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 2-Methyl 1227954-83-7 C₁₅H₁₄F₃N₃O 309.29 Methyl group increases hydrophobicity but reduces electronic effects compared to methoxy .
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 4-Methoxy 1227954-51-9 C₁₅H₁₄F₃N₃O₂ 325.29 Para-methoxy group may alter steric hindrance and binding orientation .
N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 2-Fluoro 1227955-07-8 C₁₄H₁₁F₄N₃O 325.26 Fluorine’s electron-withdrawing effect may reduce electron density, affecting target binding .
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 4-Chloro 1227955-20-5 C₁₄H₁₁ClF₃N₃O 329.70 Chlorine’s bulkiness and electronegativity could enhance target selectivity .
Pyridine Ring Modifications
Compound Name Substituent on Pyridine Ring CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 2-Methyl, 6-(trifluoromethyl) N/A C₁₆H₁₃F₆N₃O 377.29 Additional trifluoromethyl group increases lipophilicity and metabolic stability .
N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea 2-Methyl, 6-(trifluoromethyl) N/A C₁₄H₁₁ClF₃N₃O 329.70 Chlorine’s electronic effects may compete with trifluoromethyl group for binding interactions .
Electronic Effects
  • Chloro/Fluoro Groups : Electron-withdrawing substituents (e.g., Cl, F) reduce electron density on the phenyl ring, possibly altering hydrogen-bonding capacity .
Steric Effects
  • Ortho vs. Para Substitution : The ortho-methoxy group in the target compound introduces steric hindrance near the urea linkage, which could restrict rotational freedom and stabilize specific conformations .
Lipophilicity
  • Trifluoromethyl vs.

Biological Activity

N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, with the CAS number 1227954-80-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C15H14F3N3O2
  • Molecular Weight : 325.29 g/mol
  • Chemical Structure : The compound features a urea linkage with a methoxyphenyl group and a trifluoromethyl-substituted pyridine moiety, which may contribute to its biological activity.

This compound has been studied for its interaction with various biological targets. Its structural components suggest potential inhibition of enzymes involved in critical metabolic pathways.

2. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrazolyl-ureas have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

3. Enzyme Inhibition

The compound's potential as an inhibitor of human carbonic anhydrase (hCA) has been explored. Inhibitors of hCA are significant in treating conditions like glaucoma and epilepsy. Compounds with similar urea linkages have demonstrated effective binding to the zinc ion in the enzyme's active site, suggesting that this compound may also exhibit this property .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly alter biological activity. For example:

Structural ModificationEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Methoxy substitutionEnhances binding affinity
Urea linkageCritical for enzyme inhibition

These modifications highlight the importance of specific functional groups in enhancing the compound's efficacy against targeted biological pathways.

Case Study 1: Antimicrobial Testing

A series of derivatives based on the urea scaffold were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to increased activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound as a lead compound for further development.

Case Study 2: Inhibition of Carbonic Anhydrase

In vitro studies demonstrated that analogs of this compound exhibited varying degrees of inhibition against hCA II, with some compounds showing IC50 values in the nanomolar range. This suggests potential therapeutic applications in conditions where hCA modulation is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Reactant of Route 2
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N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.